molecular formula C47H82N4O15 B8259492 Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu

Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu

Cat. No.: B8259492
M. Wt: 943.2 g/mol
InChI Key: ZYJILBKLUVJVKQ-UHFFFAOYSA-N
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Description

“Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu” is a complex organic compound that likely features a combination of tert-butyl groups, glutamic acid derivatives, and possibly a linker or spacer involving aminoethoxyethanol (AEEA) and N-hydroxysuccinimide (OSu). This compound may be used in various scientific research applications, particularly in the fields of bioconjugation, drug delivery, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu” would involve multiple steps, including:

  • Protection and deprotection of functional groups.
  • Coupling reactions to link the glutamic acid derivatives with the AEEA spacer.
  • Activation of the carboxyl groups using N-hydroxysuccinimide to form the OSu ester.

Typical reaction conditions might include:

  • Use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
  • Solvents like dimethylformamide (DMF) or dichloromethane (DCM).
  • Temperature control to optimize reaction yields.

Industrial Production Methods

Industrial production would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve:

  • Continuous flow reactors for efficient coupling reactions.
  • Advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

“Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu” may undergo various chemical reactions, including:

    Substitution Reactions: The OSu ester can react with amines to form amide bonds.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions.

    Deprotection: The tert-butyl groups can be removed under acidic conditions to reveal the functional groups.

Common Reagents and Conditions

    Substitution: Amines, in the presence of a base like triethylamine (TEA).

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Major Products

  • Amide derivatives from substitution reactions.
  • Carboxylic acids from hydrolysis.
  • Free functional groups from deprotection.

Scientific Research Applications

“Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu” could have several applications:

    Bioconjugation: Linking biomolecules for targeted drug delivery.

    Drug Delivery: Formulating prodrugs or drug carriers.

    Materials Science: Creating functionalized surfaces or polymers.

Mechanism of Action

The compound’s mechanism of action would depend on its specific application:

    Bioconjugation: The OSu ester reacts with amines on proteins or peptides, forming stable amide bonds.

    Drug Delivery: The compound may release active drugs upon hydrolysis or enzymatic cleavage.

    Materials Science: Functional groups can interact with substrates to modify surface properties.

Comparison with Similar Compounds

Similar compounds might include:

    N-hydroxysuccinimide esters: Used for bioconjugation.

    Tert-butyl-protected amino acids: Used in peptide synthesis.

    Polyethylene glycol (PEG) derivatives: Used in drug delivery.

Uniqueness

“Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu” is unique due to its specific combination of functional groups and spacers, which may offer advantages in terms of stability, reactivity, and versatility in various applications.

Properties

IUPAC Name

tert-butyl 18-[[5-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethoxy]ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-1-[(2-methylpropan-2-yl)oxy]-1,5-dioxopentan-2-yl]amino]-18-oxooctadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H82N4O15/c1-46(2,3)64-43(57)22-20-18-16-14-12-10-8-7-9-11-13-15-17-19-21-39(53)50-37(45(59)65-47(4,5)6)23-24-38(52)48-27-29-60-31-33-62-35-40(54)49-28-30-61-32-34-63-36-44(58)66-51-41(55)25-26-42(51)56/h37H,7-36H2,1-6H3,(H,48,52)(H,49,54)(H,50,53)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJILBKLUVJVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H82N4O15
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

943.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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